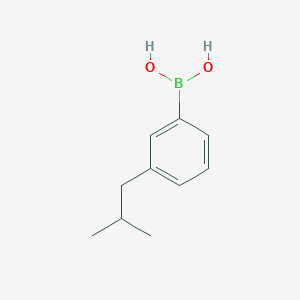

3-Isobutylphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(2-methylpropyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMYWKQRGMFPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies

Fundamental Reaction Pathways of Boronic Acids

The chemical behavior of 3-isobutylphenylboronic acid is rooted in the inherent properties of the boronic acid functional group.

Lewis Acidity and Boronate Complex Formation

Boronic acids, including this compound, are characterized by an electron-deficient boron atom, rendering them Lewis acidic. csbsju.edu This Lewis acidity allows them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a more nucleophilic boronate complex. researchgate.netorganic-chemistry.org The formation of this tetrahedral boronate species, [ArB(OH)₃]⁻, is a critical activation step, enhancing the electron density on the organic substituent and facilitating its subsequent transfer in reactions like the Suzuki-Miyaura coupling. researchgate.net The equilibrium between the neutral boronic acid and the anionic boronate complex is influenced by the reaction conditions, particularly the presence and strength of a base.

Transmetalation Processes in Organometallic Chemistry

Transmetalation is a fundamental step in many organometallic catalytic cycles, involving the transfer of an organic group from one metal (or metalloid, in the case of boron) to another. wikipedia.org In the context of this compound, transmetalation is the key process by which the isobutylphenyl group is transferred from the boron atom to a transition metal catalyst, typically palladium. wikipedia.orgnih.gov

Suzuki-Miyaura Cross-Coupling Reactions Involving Isobutylboronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds, coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound serves as an effective coupling partner in this reaction, enabling the introduction of the 3-isobutylphenyl moiety into a wide range of organic molecules.

Detailed Catalytic Cycles: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the palladium has inserted itself into the carbon-halogen bond. wikipedia.orglibretexts.org The stereochemistry of this step is generally retained for vinyl halides but can be inverted for allylic and benzylic halides. harvard.edu

Transmetalation: This is the step where this compound, activated by a base to form the corresponding boronate, transfers its isobutylphenyl group to the palladium(II) center. wikipedia.orglibretexts.org The halide or other leaving group on the palladium is replaced by the isobutylphenyl group. The exact mechanism of this transfer is complex and can be influenced by the specific reaction conditions. wikipedia.org

Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) complex, where the two organic groups (the one from the organohalide and the isobutylphenyl group) are coupled together to form the desired product. wikipedia.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org

Influence of Metal Catalysts (e.g., Palladium, Nickel) and Ligands on Reactivity and Selectivity

The choice of metal catalyst and ligands plays a pivotal role in the success of the Suzuki-Miyaura coupling.

Palladium Catalysts: Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. libretexts.org Various palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and palladacycles. libretexts.orgharvard.edu The catalyst's effectiveness is often enhanced by the use of specific ligands.

Nickel Catalysts: While palladium is predominant, nickel catalysts have emerged as a viable and often more cost-effective alternative. wikipedia.org Nickel catalysts can be particularly effective for coupling with more challenging substrates like aryl chlorides. wikipedia.org

Ligands: Ligands are crucial for stabilizing the metal catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines like SPhos, are widely used. nih.govnih.gov These ligands can increase the electron density on the metal center, facilitating oxidative addition, and their steric bulk can promote reductive elimination. wikipedia.org N-heterocyclic carbenes (NHCs) have also gained prominence as ligands due to their strong electron-donating ability and stability. wikipedia.org

The following table summarizes the influence of different catalysts and ligands on the Suzuki-Miyaura reaction:

| Catalyst/Ligand Component | Role in the Catalytic Cycle | Impact on Reactivity and Selectivity |

| Palladium(0) complexes | Active catalyst | High activity for a broad range of substrates. |

| Nickel(0) complexes | Alternative active catalyst | Cost-effective, effective for challenging substrates like aryl chlorides. wikipedia.org |

| Phosphine Ligands (e.g., PPh₃, SPhos) | Stabilize catalyst, modulate electronics and sterics | Electron-donating properties facilitate oxidative addition; steric bulk promotes reductive elimination. wikipedia.orgnih.gov |

| N-Heterocyclic Carbenes (NHCs) | Stabilize catalyst, strong electron donors | Highly effective due to strong electron-donating nature and stability. wikipedia.org |

Role of Base in Suzuki-Miyaura Coupling Efficiency

The base is an essential component of the Suzuki-Miyaura reaction, and its choice can significantly impact the reaction's efficiency and selectivity. researchgate.net The primary roles of the base include:

Activation of the Boronic Acid: The base reacts with the Lewis acidic boronic acid to form the more nucleophilic boronate anion, which is the active species in the transmetalation step. researchgate.netorganic-chemistry.org

Facilitating the Formation of the Active Palladium Complex: The base can also react with the palladium(II) intermediate formed after oxidative addition, generating a more reactive species for the subsequent transmetalation. wikipedia.org

Influencing Reaction Selectivity: In competitive reactions with multiple boronic acids, the stoichiometry of the base can influence which boronic acid reacts preferentially. researchgate.net

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and alkoxides. wikipedia.org The choice of base often depends on the specific substrates and reaction conditions. For instance, milder bases may be required for substrates containing base-sensitive functional groups. organic-chemistry.org

The following table outlines the functions of common bases in the Suzuki-Miyaura coupling:

| Base | Function |

| Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Activates boronic acid, generally effective and widely used. wikipedia.org |

| Phosphates (e.g., K₃PO₄) | Strong base, often used for less reactive substrates. wikipedia.org |

| Hydroxides (e.g., NaOH) | Strong base, provides hydroxide for boronate formation. researchgate.net |

| Fluorides (e.g., KF) | Can be used for substrates with base-labile groups. organic-chemistry.org |

Other Cross-Coupling Reactions Utilizing Boronic Acids (General relevance for this compound)

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound are versatile reagents in a variety of other cross-coupling reactions.

The Chan–Lam coupling, also known as the Chan–Evans–Lam coupling, is a copper-catalyzed reaction that forms aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam reaction can be performed in the presence of air and at room temperature. wikipedia.orgalfa-chemistry.com It facilitates the coupling of arylboronic acids with compounds containing N-H or O-H bonds, such as amines, alcohols, amides, and phenols, to form the corresponding aryl amines, aryl ethers, and other related products. organic-chemistry.orgwikipedia.org The reaction can be promoted by either a stoichiometric or catalytic amount of a copper(II) salt, with atmospheric oxygen often serving as the reoxidant for the copper catalyst. organic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate. wikipedia.org The versatility and mild conditions of the Chan-Lam coupling make it a valuable tool for the late-stage functionalization of complex molecules. rsc.orgrsc.org

The Liebeskind–Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.orgnih.govsynarchive.com A key feature of this reaction is the use of a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst under neutral conditions. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of ketones from readily available thioesters and boronic acids. nih.govorganic-chemistry.org The reaction proceeds under mild, non-basic conditions, which allows for the presence of base-sensitive functional groups. organic-chemistry.orgrsc.org The scope of the reaction is broad, encompassing various aryl and alkyl thioesters and a range of boronic acids. wikipedia.org

Direct C–H activation and coupling with boronic acids represent a highly atom-economical approach to forming carbon-carbon bonds, as it avoids the pre-functionalization of one of the coupling partners. grantome.com Various transition metals, including palladium and ruthenium, can catalyze the arylation of C-H bonds with arylboronic acids. nih.govacs.org For instance, palladium(II)-catalyzed coupling of γ-C(sp³)–H bonds in protected amines with arylboron reagents has been achieved using mono-N-protected amino acid ligands. nih.gov Ruthenium(II) has been used to catalyze the ortho-C–H arylation of N,N-dialkylthiobenzamides with boronic acids. acs.org There are also transition-metal-free methods for the C-H functionalization of aldehydes with boronic acids to produce ketones. nih.gov These emerging C-H functionalization strategies offer powerful and efficient ways to construct complex molecules. grantome.com

Addition and Homologation Reactions

Arylboronic acids can also participate in addition and homologation reactions, further expanding their synthetic utility.

Rhodium-catalyzed 1,4-addition (conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds is a well-established method for forming carbon-carbon bonds. rsc.orgrsc.orgorganic-chemistry.org This reaction can be performed enantioselectively using chiral rhodium catalysts, providing access to chiral β-arylated ketones, esters, and amides. rsc.orgorganic-chemistry.org The reaction conditions, including the choice of ligand and the presence of a base, can influence the outcome and selectivity. rsc.orgorganic-chemistry.org

Conjugate Addition Chemistry

The conjugate addition, or Michael addition, of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for carbon-carbon bond formation. libretexts.orgmasterorganicchemistry.com For arylboronic acids such as this compound, this reaction is typically catalyzed by transition metals, most notably rhodium or palladium complexes. nih.gov The reaction adds the aryl group (3-isobutylphenyl) to the β-carbon of an activated alkene, a position that is rendered electrophilic through conjugation with the carbonyl group. libretexts.org

The general mechanism for this transformation, often referred to as the Hayashi-Miyaura reaction, involves a catalytic cycle. In a palladium-catalyzed system, for instance, the cycle is initiated by the formation of a palladium(II) intermediate which then undergoes transmetalation with the this compound. Subsequent migratory insertion of the α,β-unsaturated substrate into the palladium-aryl bond, followed by protonolysis or reductive elimination, releases the final product and regenerates the active catalyst. nih.gov This process is highly effective for creating quaternary carbon centers with high enantioselectivity when chiral ligands are employed. nih.gov

The choice of catalyst, ligand, and reaction conditions significantly influences the efficiency and selectivity of the addition. nih.gov

Table 1: Key Factors in Palladium-Catalyzed Conjugate Addition

| Component | Role | Common Examples |

|---|---|---|

| Palladium Source | Catalyst | Pd(TFA)₂, Pd(OAc)₂ |

| Ligand | Induces Asymmetry/Stability | (S)-tert-butylPyrOx, Ph-BOX |

| Boronic Acid | Nucleophilic Aryl Source | This compound |

| Substrate | Electrophile | Cyclic enones, acrylates |

| Solvent | Medium | Dichloroethane, Dioxane |

One-Carbon Homologation via Matteson Rearrangement

The Matteson reaction provides a stereocontrolled method for the one-carbon homologation of boronic esters. chem-station.com This process is crucial for synthesizing α-functionalized boronic acids and their derivatives. For this compound, the process would begin with its conversion to a chiral boronic ester, for example, by reaction with pinanediol.

The core of the Matteson rearrangement involves the reaction of this boronic ester with a lithiated α-halocarbanion, such as (dichloromethyl)lithium (LiCHCl₂). mdpi.com This nucleophile adds to the boron atom to form a tetrahedral boronate "ate" complex. mdpi.com The key step is a subsequent 1,2-migration of the 3-isobutylphenyl group from the boron to the adjacent carbon, which displaces a chloride ion. researchgate.net This rearrangement occurs with high stereospecificity, transferring the chirality from the diol auxiliary to the newly formed stereocenter. researchgate.net The result is an α-chloroboronic ester, which is a versatile intermediate for further synthetic transformations, such as conversion to α-aminoboronic acids. nih.gov

The general sequence is as follows:

Esterification: this compound reacts with a chiral diol (e.g., pinanediol) to form a chiral boronic ester.

Addition: The boronic ester is treated with an α-halocarbanion (e.g., LiCHCl₂) to form a boronate complex. mdpi.com

Rearrangement: The 3-isobutylphenyl group migrates, displacing a halide to yield the homologated α-haloboronic ester. mdpi.comresearchgate.net

Electrophilic Allyl Shifts

An electrophilic allyl shift is a rearrangement where an electrophile adds to one end of an allyl system, inducing migration of the double bond. wikipedia.orglscollege.ac.in Boronic acids, including this compound, can facilitate this type of reaction by acting as a Lewis acid. wikidoc.org In this role, the boronic acid can activate a carbonyl group, such as that in an aldehyde, increasing its electrophilicity. wikidoc.org

The activated aldehyde can then react with an allyl nucleophile, like an allyl alcohol. The reaction proceeds through an allylic transposition, where the nucleophile attacks the γ-carbon of the allyl system, leading to a shift of the double bond and formation of a new C-C bond. lscollege.ac.in While direct participation of this compound in a catalytic cycle for this specific transformation is less common than its use in cross-coupling, its Lewis acidic nature enables it to promote reactions involving carbocationic intermediates characteristic of some allylic rearrangements. jove.comlibretexts.org

Radical Reactions and Photoredox Catalysis

Photoinduced Generation of Boryl Units and Aryl Nitrile Radical Anions

Recent advances in photoredox catalysis have enabled novel transformations involving boryl species. A relevant process is the photoinduced, three-component 1,2-boroarylation of alkenes. rsc.org In this type of reaction, a boron precursor, such as bis(pinacolato)diboron (B136004) (B₂pin₂), can be activated by a base to form a boryl species. rsc.orgwikipedia.org

Under visible-light irradiation, a photocatalyst can facilitate a single-electron transfer (SET) from the base-activated diboron (B99234) compound to an aryl nitrile. rsc.org This event simultaneously generates a boryl radical and an aryl nitrile radical anion. rsc.org These two reactive intermediates can then sequentially add across an alkene to form a 1,2-boroarylated product. This methodology avoids the use of traditional transition metal catalysts and pre-functionalized aryl halides. rsc.org

Table 2: Mechanistic Steps in Photoinduced Boroarylation

| Step | Description | Key Species |

|---|---|---|

| 1. Activation | Base coordinates to the diboron compound. | Base-B₂pin₂ adduct |

| 2. Photoexcitation | Photocatalyst absorbs visible light. | Excited photocatalyst |

| 3. SET | Electron transfer from the adduct to the aryl nitrile. | Boryl radical, Aryl nitrile radical anion |

| 4. Alkene Addition | Sequential coupling of the generated radicals to an alkene. | Boryl-substituted radical, final product |

Mechanisms of Arylboration of Alkenes

The arylboration of alkenes is a powerful reaction that installs both an aryl group and a boryl group across a double bond. Mechanistically, this can be achieved through different catalytic pathways.

Catalytic Applications

3-Isobutylphenylboronic Acid as a Potential Catalyst or Ligand Component

While specific catalytic applications for this compound are not extensively documented, its structural similarity to other arylboronic acids allows for informed predictions about its potential roles. The isobutyl group, being an electron-donating alkyl substituent, can modulate the electronic properties and steric environment of the boronic acid moiety, influencing its reactivity and selectivity in catalytic processes. It is mentioned as a potential component in olefin polymerization catalysts. google.com

Arylboronic acids have emerged as efficient catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in chemical synthesis. rsc.orgresearchgate.net This method serves as a powerful alternative to traditional peptide coupling protocols, often avoiding the need for stoichiometric activating agents. The catalytic activity of arylboronic acids in these reactions is well-established, with compounds like 3,4,5-trifluorophenylboronic acid and o-nitrophenylboronic acid demonstrating high efficacy. worktribe.com

The general mechanism for arylboronic acid-catalyzed amidation involves the formation of an acyloxyboronic acid intermediate. rsc.org This key step is typically thermodynamically unfavorable but kinetically facile. rsc.orgresearchgate.net The reaction is driven forward by the removal of water, often accomplished using molecular sieves. rsc.orgresearchgate.net The resulting acyloxyboronic acid is a more activated species than the parent carboxylic acid, readily undergoing nucleophilic attack by an amine to form the desired amide product. rsc.org Theoretical studies indicate that the rate-determining step is the cleavage of the C–O bond within a tetracoordinate acyl boronate intermediate. rsc.orgresearchgate.net

While the electronic properties of the aryl ring influence catalytic activity, with electron-withdrawing groups often enhancing performance, even simple phenylboronic acid can act as a catalyst. rsc.org Therefore, it is highly probable that this compound can function as a catalyst in direct amidation reactions, operating through a similar mechanistic pathway.

Table 1: Examples of Arylboronic Acid Catalysts in Amidation Reactions

| Arylboronic Acid Catalyst | Application/Finding | Reference |

| 3,4,5-Trifluorophenylboronic acid | Identified as one of the best catalysts for direct amidation of amino acid derivatives. worktribe.com First reported as a catalyst for amide synthesis. acs.org | worktribe.comacs.org |

| o-Nitrophenylboronic acid | Found to be a highly effective catalyst for dipeptide synthesis. worktribe.com | worktribe.com |

| ortho-Iodophenylboronic acid | High catalytic activity attributed to steric effects and orbital interactions between the iodine and boron atoms. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| 4-Styreneboronic acid | Used to create a solid-supported, reusable catalyst for direct amidation. rsc.org | rsc.org |

Boron-Based Lewis Acid Catalysis in Organic Transformations

Boron compounds, including boronic acids and boranes, are widely employed as Lewis acid catalysts in a vast array of organic reactions. mdpi.comwikipedia.org The Lewis acidity stems from the vacant p-orbital on the boron atom, which can readily accept a pair of electrons from a Lewis basic substrate. mdpi.comjimcontent.com This interaction activates the substrate towards subsequent chemical transformations.

This catalytic strategy has been applied to numerous classical reactions, including the Friedel-Crafts reaction, aldol (B89426) reactions, and Diels-Alder reactions, often leading to accelerated reaction rates and improved selectivity. wikipedia.orgumn.edu The versatility of boron-based catalysts is further enhanced by the ability to tune their steric and electronic properties through modification of the substituents on the boron atom. acs.org For instance, highly fluorinated triarylboranes like tris(pentafluorophenyl)borane, B(C6F5)3, are exceptionally strong Lewis acids used to catalyze challenging transformations such as hydrosilation, N-alkylation, and deoxygenation. acs.orgmdpi.comcmu.edursc.org

The fundamental mechanism of boron-based Lewis acid catalysis involves the coordination of the electron-deficient boron atom to a Lewis basic site on a substrate molecule. wikipedia.org In reactions involving carbonyl compounds, the boron Lewis acid binds to the carbonyl oxygen. wikipedia.org This coordination withdraws electron density from the oxygen, which in turn polarizes the carbon-oxygen double bond and increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgcmu.edu

In the specific case of boronic acid-catalyzed amidation, the initial activation step is the reaction between the boronic acid and the carboxylic acid to form a mixed anhydride, or acyloxyboron, intermediate. jimcontent.comrsc.org This species is the active acylating agent. However, mechanistic studies have revealed a more complex picture. It has been proposed that various boron species may be present in the reaction mixture, and that dimeric B-X-B systems could be involved in the catalytic cycle. rsc.org

In other transformations, such as the B(C6F5)3-catalyzed hydrosilation of carbonyls, extensive mechanistic studies have pointed to an unconventional mechanism. cmu.edu Instead of activating the carbonyl group, the borane (B79455) is proposed to activate the silane (B1218182) reagent via hydride abstraction, generating a highly reactive silylium (B1239981) species that then effects the reduction. cmu.edu This highlights that the mode of activation is highly dependent on the specific catalyst, substrates, and reaction conditions.

A significant frontier in catalysis is the development of enantioselective transformations, and boron chemistry has made substantial contributions to this field. The creation of chiral molecules containing a stereogenic boron center is a challenging yet important goal, with potential applications in materials science and medicinal chemistry. acs.orgresearchgate.net The primary challenge lies in the potential instability of ligands attached to the tetracoordinate boron atom. researchgate.netoup.com

To achieve enantioselectivity, chiral ligands are employed to create an asymmetric environment around the catalytic center. These ligands can be boron-based themselves or used in conjunction with a boron Lewis acid.

Chiral Boron-Bridged Ligands : A notable class of ligands are the chiral boron-bridged bisoxazolines (borabox ligands). organic-chemistry.org In these systems, a tetrasubstituted boron atom bridges two chiral oxazoline (B21484) rings, creating an anionic ligand that can form stable, chiral complexes with various transition metals for use in asymmetric catalysis. organic-chemistry.org

Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of boron-stereogenic compounds has recently been achieved through methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) and desymmetric B-H insertion reactions. acs.orgresearchgate.netoup.com

Chiral Phosphine Ligands : In palladium-catalyzed enantioselective Suzuki–Miyaura cross-coupling reactions, chiral phosphoramidite (B1245037) ligands derived from scaffolds like TADDOL have been successfully used to construct chiral organoboronates. oup.comrsc.org

Chiral Brønsted Acids : Chiral phosphoric acids derived from vaulted biaryl ligands like VAPOL have proven to be effective chiral Brønsted acid catalysts, outperforming analogous BINOL-based catalysts in certain reactions. sigmaaldrich.com

These examples demonstrate the power of using chiral ligands to control the stereochemical outcome of reactions involving boron compounds, opening avenues for the synthesis of optically active molecules.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of boron-catalyzed reactions. numberanalytics.com These theoretical studies provide detailed energetic and structural information about reaction pathways, intermediates, and transition states that are often difficult to obtain through experimental methods alone.

Key insights from computational studies include:

Amidation Reactions : Theoretical calculations confirmed that the formation of acyloxyboronic acid intermediates is kinetically accessible but thermodynamically unfavorable, underscoring the critical role of water removal in driving the reaction to completion. rsc.orgresearchgate.net Furthermore, computational modeling has been used to explore alternative mechanistic pathways, suggesting that dimeric B-X-B species may have lower energy barriers than previously proposed monomeric intermediates. rsc.org

Hydrosilation and Alkylation : DFT calculations have been instrumental in understanding the mechanisms of reactions catalyzed by strong boron Lewis acids like B(C6F5)3. mdpi.com For N-alkylation reactions, calculations helped elucidate a four-step pathway involving the formation of a carbocationic species. mdpi.com In hydrosilation reactions, computational investigations supported an unusual silane activation mechanism over a more conventional carbonyl activation pathway. cmu.edu

Catalyst Design : Computational methods are increasingly used not only to understand existing catalysts but also to design new ones with improved reactivity and selectivity. numberanalytics.com By modeling the properties and reactivity of novel boron-containing compounds, researchers can predict their catalytic performance before undertaking laboratory synthesis. numberanalytics.comresearchgate.net

Kinetic and Mechanistic Analysis : The combination of in situ spectroscopic kinetic analysis with computational modeling provides a powerful approach to unraveling complex reaction networks. scholaris.ca This dual strategy was used to study a borinic acid-catalyzed domino reaction, confirming a mechanism involving a turnover-limiting acylation step. scholaris.ca

Advanced Applications in Organic Synthesis

Utilization as Versatile Organic Building Blocks and Intermediates

3-Isobutylphenylboronic acid is a member of the arylboronic acid family, which are widely recognized as versatile compounds in organic synthesis and pharmaceutical applications. justdial.com These compounds serve as fundamental building blocks for a variety of chemical reactions, enabling the formation of complex organic molecules. justdial.comsigmaaldrich.com The utility of boronic acids like this compound lies in their ability to act as precursors for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of diverse and complex molecular structures. researchgate.net

The isobutyl group attached to the phenyl ring of this compound provides specific steric and electronic properties that can influence the reactivity and selectivity of the reactions in which it participates. This allows for its use as an intermediate in multi-step syntheses, where precise control over the introduction of specific molecular fragments is required. For instance, in the synthesis of the proteasome inhibitor bortezomib (B1684674), isobutylboronic acid is reacted with a dipeptidyl boronate intermediate in a transesterification reaction to yield the final product. luxembourg-bio.comresearchgate.net This highlights the role of the isobutylboronic acid moiety as a key component introduced in the final stages of a complex synthesis.

Synthesis of Complex Molecular Architectures

The construction of complex molecules is a central goal of organic synthesis. nih.gov this compound and its derivatives play a crucial role in achieving this goal through their participation in powerful bond-forming reactions.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the elaboration of molecular frameworks. sigmaaldrich.comnih.gov Arylboronic acids, including this compound, are key reagents in cross-coupling reactions, which are powerful methods for creating these bonds. sigmaaldrich.com The Suzuki-Miyaura cross-coupling reaction, for example, utilizes boronic acids to form C-C bonds with high efficiency and functional group tolerance. nih.gov

Beyond C-C bond formation, boronic acids are also instrumental in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. nih.govmdpi.comchemrxiv.org The Chan-Lam amination, a copper-catalyzed reaction, couples boronic acids with nitrogen-based nucleophiles to form C-N bonds. chemrxiv.org This versatility makes boronic acids like this compound invaluable for constructing a wide array of molecular structures found in pharmaceuticals and other functional materials. researchgate.net

Applications in Continuous Flow Chemistry Systems

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. europa.eunih.gov The principles of flow chemistry involve pumping reagents through a temperature-controlled reactor, which allows for precise control over reaction parameters and enhanced heat and mass transfer. europa.eu This methodology has been adopted by the pharmaceutical and fine chemical industries for drug discovery and process development. europa.euthalesnano.com

The application of flow chemistry extends to reactions involving boronic acids. For instance, continuous flow systems can be utilized for borylation reactions, allowing for the efficient synthesis of arylboronic esters from aryl halides. uni-regensburg.de These esters can then be used in subsequent cross-coupling reactions without isolation. uni-regensburg.de The use of flow reactors can also facilitate the safe handling of hazardous reagents and exothermic reactions, which are sometimes involved in the synthesis and application of boronic acid derivatives. europa.eu Automated flow chemistry systems enable rapid reaction optimization and the synthesis of compound libraries, accelerating the drug discovery process. nih.govvapourtec.com

Stereoselective and Regioselective Transformations

Controlling the stereochemistry and regiochemistry of chemical reactions is paramount in the synthesis of complex, biologically active molecules. This compound and related boronic acid derivatives are involved in various transformations where such control is achieved.

Regioselective reactions involve the preferential reaction at one site over another within a molecule. durgapurgovtcollege.ac.inmasterorganicchemistry.com In the context of boronic acids, regioselectivity can be observed in reactions such as the hydroboration of alkenes, where the boron atom adds to a specific carbon of the double bond. ddugu.ac.in While this example illustrates the principle with simpler boranes, the underlying concepts of steric and electronic control are applicable to more complex systems. For instance, cobalt-catalyzed [2+3] cycloaddition reactions of 2-formylphenylboronic acids with fluorinated alkynes have been shown to proceed with excellent regioselectivity, affording 2-fluoroalkylated indenols. beilstein-journals.org

Stereoselective reactions produce a specific stereoisomer of a product. Boronic esters, which can be derived from boronic acids, are key intermediates in many stereoselective processes. researchgate.net For example, the Matteson reaction involves the stereospecific nucleophilic displacement of a leaving group from an α-haloalkylboronic ester, allowing for the synthesis of enantioenriched products. researchgate.net

Enantiospecific Reactions (e.g., Alkynylation of Alkylboronic Esters)

Enantiospecific reactions are a subset of stereoselective reactions where the stereochemistry of the starting material dictates the stereochemistry of the product. Alkylboronic esters, which can be prepared with high enantiomeric purity, are valuable substrates for such transformations. nih.gov

A notable example is the enantiospecific alkynylation of secondary and tertiary alkyl pinacolboronic esters. nih.govnih.gov This process involves the conversion of an enantioenriched boronic ester into a terminal or internal alkyne with a high degree of enantiospecificity. nih.govnih.gov The reaction proceeds through a Zweifel-type alkenylation followed by a 1,2-elimination. nih.govresearchgate.net This method provides a powerful tool for the synthesis of chiral alkynes, which are important building blocks in modern organic chemistry. nih.gov

Multicomponent Reactions in Synthetic Design

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov

Boronic acids, including this compound, can participate in MCRs. The Petasis reaction, also known as the boronic acid Mannich reaction, is a three-component reaction that couples an aldehyde, an amine, and a boronic acid. nih.gov This reaction is a powerful tool for the synthesis of α-amino acids and other important nitrogen-containing compounds. In some synthetic strategies, boronic acid derivatives are incorporated into the final product after a multicomponent reaction has been used to assemble a key intermediate. mdpi.com For example, a three-component Povarov-type reaction can be used to synthesize a pyrazoloquinolone scaffold, which can then be coupled with a boronic acid derivative. mdpi.com Similarly, palladium-catalyzed Suzuki-type coupling reactions with boronic acids can be performed on the products of other multicomponent reactions to further elaborate the molecular structure. mdpi.com The integration of MCRs with subsequent boronic acid-based transformations provides a convergent and efficient approach to the synthesis of complex, biologically active molecules. scholarsresearchlibrary.comfrontiersin.orgmdpi.com

Medicinal Chemistry Research and Biological Probes Excluding Clinical Human Trial Data

Design and Synthesis of Boron-Containing Bioactive Molecules.nih.govacs.orgnih.govnih.gov

The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with biological nucleophiles, have positioned it as a valuable pharmacophore in drug design. nih.govebi.ac.uk The design and synthesis of boron-containing bioactive molecules, including those derived from 3-isobutylphenylboronic acid, have yielded a diverse array of compounds with significant therapeutic potential. acs.orgnih.govnih.gov

Boronic acid transition state inhibitors (BATSIs) represent a prominent class of enzyme inhibitors that mimic the tetrahedral transition state of substrate hydrolysis. asm.orgnih.govmdpi.com The electrophilic boron atom readily interacts with the catalytic serine residue in the active site of various hydrolases, forming a stable but reversible tetrahedral adduct. nih.govasm.orgfrontiersin.org This mechanism of action has been successfully exploited in the development of potent inhibitors for a range of enzymes. asm.orgnih.govmdpi.com The design of BATSIs often involves incorporating side chains that mimic the natural substrates of the target enzyme to enhance binding affinity and specificity. nih.govnih.gov

The versatility of the boronic acid scaffold has enabled the synthesis of inhibitors for a wide variety of enzymes implicated in numerous diseases.

β-Lactamases: Boronic acid derivatives have emerged as powerful inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.comfrontiersin.org BATSIs effectively neutralize these resistance enzymes, restoring the efficacy of existing antibiotics. asm.orgmdpi.com For instance, a series of BATSIs with modified R1 and R2 groups were designed and tested against class A β-lactamases like KPC-2 and SHV-1. nih.gov

Arginase: Arginase inhibitors are of significant interest in cancer immunotherapy and for treating endothelial dysfunction. nih.govfrontiersin.org Boronic acid-based inhibitors, designed as analogues of the natural substrate L-arginine, have shown high potency. nih.govfrontiersin.orgresearchgate.net The development of these inhibitors has been guided by structure-based drug design, leading to compounds with IC50 values in the nanomolar range. nih.gov

Proteasome: Dipeptidyl boronic acids are potent and selective inhibitors of the proteasome, a key target in cancer therapy. acs.orgnih.govnih.gov The dipeptidyl boronic acid bortezomib (B1684674) is a clinically approved drug for multiple myeloma. acs.orgnih.gov Research in this area focuses on developing new inhibitors with improved tissue selectivity to minimize side effects. acs.org

Lipase (B570770): Boronic acids have been investigated as inhibitors of lipases, such as porcine pancreatic lipase and hormone-sensitive lipase (HSL). nih.govnih.govresearchgate.netdartmouth.edu They are thought to act as transition-state analogs, forming a complex with the active site serine. researchgate.netwikipedia.org Some boron-containing HSL inhibitors have demonstrated antilipolytic effects in preclinical studies. nih.govdartmouth.edu

Acyl-protein Thioesterase (APT): Boronic and borinic acid derivatives have been identified as a new class of potent inhibitors of human acyl-protein thioesterases 1 and 2 (APT1 and APT2), which are targets in the Ras cycle for cancer therapy. wikipedia.orgnih.govresearchgate.net These inhibitors were discovered through chemical library screening and exhibit a competitive mode of inhibition. nih.gov

Researchers have explored the synthesis of novel piperine (B192125) analogs of dipeptidyl boronic acids. researchgate.nethilarispublisher.comsemanticscholar.org Piperine, a natural product, serves as a precursor for these new compounds, which have been evaluated for their potential antimicrobial and anticancer activities. researchgate.nethilarispublisher.combiomedpharmajournal.org In one study, three such analogs were synthesized and characterized, with subsequent screening revealing moderate to good inhibitory activity against various cancer cell lines and some antimicrobial efficacy. hilarispublisher.com

Structure-Activity Relationship (SAR) Studies of Boron-Containing Compounds.nih.govacs.orgacs.org

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. nih.govnih.gov For boron-containing compounds, SAR studies have provided valuable insights into how structural modifications influence their biological activity. acs.orgacs.orgresearchgate.net

Systematic modifications of the chemical structure of boron-containing compounds have been shown to have a significant impact on their in vitro biological activity. nih.govnih.gov Key findings from various studies include:

Lipophilicity and Side Chains: In the context of hormone-sensitive lipase inhibitors, a focus on hydrophobic interactions was found to be effective for inhibitory activity. nih.govdartmouth.edu For β-lactamase inhibitors, the nature of the R1 and R2 side chains on the boronic acid scaffold is critical for potent and broad-spectrum activity. nih.gov

Stereochemistry: Subtle differences in the stereochemistry of acyclic boronic acid arginase inhibitors have been shown to have substantial effects on both their potency and pharmacokinetic properties. nih.govacs.org

Bioisosteric Replacement: Replacing a phenolic hydroxyl group with a boronate ester in the PI3K/mTOR inhibitor PI-103 was shown to significantly improve its pharmacokinetic profile, demonstrating the utility of this bioisosteric modification. nih.gov

Heterocyclic Systems: The incorporation of the boronic acid into a benzoxaborole ring system has been a successful strategy, leading to antifungal agents like tavaborole. mdpi.com The boron atom in this system is essential for its biological activity. nih.gov

The following table summarizes the impact of structural modifications on the inhibitory activity of selected boron-containing compounds:

| Compound Class | Target Enzyme | Structural Modification | Impact on In Vitro Activity | Reference(s) |

| Boronic Acid Transition State Inhibitors | β-Lactamases | Variation of R1 and R2 side chains | Altered potency and spectrum of activity | nih.gov |

| Acyclic Boronic Acids | Arginase | Changes in stereochemistry | Significant effects on potency and pharmacokinetics | nih.govacs.org |

| Dipeptidyl Boronic Acids | Proteasome | Modifications to the dipeptide backbone | Influenced potency, cell permeability, and cytotoxicity | acs.org |

| Boronated Compounds | Hormone Sensitive Lipase | Focus on hydrophobic interactions | Enhanced inhibitory activity | nih.govdartmouth.edu |

| Benzoxaboroles | Leucyl-tRNA synthetase | Replacement of boron with carbon | Loss of antifungal activity | nih.gov |

Molecular Recognition and Interaction Studies.mdpi.comnih.govnih.gov

The ability of boronic acids to engage in specific molecular recognition events is fundamental to their biological activity. nih.govnih.govrsc.org This property stems from their capacity to form reversible covalent bonds with molecules containing diol or polyol motifs, such as saccharides and the side chains of certain amino acids like serine. ebi.ac.ukwikipedia.orgnih.gov

The interaction of boronic acids with their biological targets is often characterized by the formation of a tetrahedral boronate complex. mdpi.comrsc.org In the case of serine hydrolases, the boronic acid forms a dative covalent bond with the catalytic serine residue, mimicking the tetrahedral intermediate of the hydrolysis reaction. nih.govfrontiersin.org The stability and geometry of this complex are influenced by the substituents on both the boronic acid and the interacting biological molecule. nih.gov

Studies have shown that the scaffold around the boronic acid group profoundly affects its structure and reactivity, which in turn influences its binding affinity and selectivity for its target. nih.gov For example, in the inhibition of β-lactamases, the boronic acid moiety is stabilized within the active site through a network of hydrogen bonds with surrounding amino acid residues. frontiersin.orgmdpi.com These interactions are crucial for the high-affinity binding and potent inhibition observed with many BATSIs. nih.gov

Binding to Saccharides for Fluorescent Detection or Selective Transport

The reversible formation of covalent bonds between boronic acids and the diol groups of saccharides is a foundational principle for the design of chemical sensors. frontierspecialtychemicals.com Phenylboronic acids, in particular, have been extensively developed as recognition motifs in fluorescent sensors for saccharides. frontierspecialtychemicals.com These sensor systems typically consist of a boronic acid group linked to a fluorophore. The binding of a saccharide to the boronic acid moiety modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. frontierspecialtychemicals.comwipo.int

The mechanism of fluorescence modulation often involves processes such as Photoinduced Electron Transfer (PET). In a typical "off-on" sensor, the boronic acid group quenches the fluorescence of the attached fluorophore in its unbound state. Upon binding to a saccharide, the formation of a boronate ester alters the electronic properties of the boron center, which can suppress the PET process and restore fluorescence. chemrxiv.org The strength of this interaction and the resulting fluorescence response can vary depending on the specific saccharide, allowing for selective detection. chemrxiv.org

While the general principle is well-established for aryl boronic acids, specific research detailing the use of this compound in fluorescent saccharide sensors is not prominent in the reviewed literature. However, studies on analogous compounds, such as 3-nitrophenylboronic acid (3-NPBA), illustrate the practical application of this approach. In one such system, 3-NPBA is used as a receptor that complexes with fluorescent catechol dyes. frontiersin.org The addition of a saccharide displaces the dye, causing a colorimetric and fluorescent response, which can be used to discriminate between different saccharides based on their binding affinities. frontiersin.org The binding constants (KG) for 3-NPBA with various saccharides have been determined, showcasing the differential affinities that enable selective sensing. frontiersin.org

Table 1: Illustrative Binding Constants of 3-Nitrophenylboronic acid (3-NPBA) with Various Saccharides in the Presence of Catechol Dyes This table demonstrates the principle of differential binding affinity for a representative phenylboronic acid, as specific data for this compound was not available in the cited sources.

Interactions with Protein Active Sites through X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with inhibitors at atomic resolution. nih.govbiologiachile.cl This method provides crucial insights into the specific molecular interactions within an enzyme's active site, guiding the rational design of more potent and selective drugs. nih.govnih.gov Boronic acids are a class of inhibitors known to target various enzymes, particularly serine proteases and metallo-β-lactamases, by acting as transition-state analogs. ijcce.ac.ir

The boron atom in boronic acid inhibitors can form a stable, covalent bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site. nih.gov This covalent complex mimics the tetrahedral intermediate formed during substrate hydrolysis, effectively blocking the enzyme's catalytic activity. X-ray crystallographic studies of such enzyme-inhibitor complexes reveal the precise geometry of this bond and other non-covalent interactions, such as hydrogen bonds and hydrophobic interactions between the inhibitor and surrounding amino acid residues, which contribute to binding affinity and specificity. nih.gov

While crystallographic studies have been conducted on various boronic acid derivatives to elucidate their inhibitory mechanisms, specific X-ray crystal structures of this compound in complex with an enzyme are not described in the available search results. However, the analysis of other inhibitor-enzyme complexes provides a clear framework for how such interactions occur. For example, in the study of 4-hydroxybenzoyl-CoA thioesterase, the structures of complexes with inhibitors revealed that ligand binding is mediated by interactions with backbone peptidic groups and a single protein side chain, Ser(91). nih.gov These structural studies are fundamental to understanding structure-activity relationships (SARs) for inhibitor classes. nih.gov

Table 2: General Principles of Boronic Acid Interaction in Enzyme Active Sites Revealed by X-ray Crystallography This table summarizes common interactions observed for boronic acid inhibitors. Specific crystallographic data for this compound was not available in the cited sources.

Development of Chemical Probes for Cellular and Molecular Biology

Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target within a complex biological system like a living cell. mdpi.com They are indispensable tools for basic research and drug discovery, enabling scientists to investigate the roles of proteins in health and disease. mdpi.comchemicalprobes.org An effective chemical probe must possess several key properties, including high potency and selectivity for its intended target, and a known mechanism of action. universiteitleiden.nl

The boronic acid functional group is a valuable component in the design of chemical probes due to its unique reactivity, particularly its ability to form reversible covalent bonds with diols. nih.gov This property allows for the development of probes that can target specific classes of biomolecules, such as glycoproteins or nucleotides like reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which contains a ribose diol moiety. nih.gov For instance, fluorescent probes incorporating boronic acid have been successfully developed for the sensitive and selective detection of NADH in biological samples and for imaging its levels within living cells. nih.gov In these probes, the boronic acid group acts as a recognition element that binds to the diol of NADH, triggering a change in the probe's fluorescence. nih.gov

Furthermore, chemical probes can be used for activity-based protein profiling (ABPP), a technique that measures the activity of entire enzyme families in their native cellular environment. mdpi.comuniversiteitleiden.nl Probes for ABPP often contain a reactive group that forms a covalent bond with the active site of a target enzyme. mdpi.com While specific examples of this compound being used as a standalone chemical probe are not detailed in the reviewed literature, its core structure is representative of the arylboronic acids that are incorporated into more complex molecules to achieve targeted biological activity and reporting functions. rsc.org

Table 3: General Criteria for a High-Quality Chemical Probe This table outlines the essential characteristics required for a small molecule to be considered a useful chemical probe for biological research.

Table of Mentioned Compounds

Materials Science Applications

Potential Integration in Polymer Science and Functional Materials

The integration of boronic acid moieties into polymer chains is a well-established strategy for creating functional and "smart" materials. These polymers can exhibit responsiveness to specific stimuli, such as changes in pH or the presence of saccharides, making them valuable for sensors, drug delivery systems, and self-healing materials.

While specific research on the direct polymerization of 3-isobutylphenylboronic acid is not extensively documented, its potential can be inferred from the broader applications of phenylboronic acids in polymer chemistry. Arylboronic acids are key monomers in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to produce conjugated polymers. These polymers are central to the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). fujifilm.com

The 3-isobutylphenyl group in this context would serve several functions:

Solubility and Processability : The non-polar isobutyl group can enhance the solubility of the resulting polymer in common organic solvents. This is a critical factor for solution-based processing techniques used in the fabrication of large-area electronic devices.

Morphological Control : The steric bulk and position of the isobutyl group can influence the packing and morphology of the polymer chains in the solid state. This, in turn, affects the material's electronic properties, such as charge carrier mobility.

Tuning Electronic Properties : The meta-substitution pattern of the isobutyl group can disrupt the planarity of the polymer backbone to a controlled extent, which can be used to fine-tune the optical and electronic properties, such as the bandgap and emission color.

Below is an illustrative table of potential properties for a hypothetical conjugated polymer, Poly(3-isobutylphenylene), derived from this compound.

| Property | Potential Value | Significance in Functional Materials |

| Solubility | High in Toluene, THF, Chloroform | Enables solution-based processing for thin-film devices. |

| Bandgap | 2.5 - 2.8 eV | Determines the color of light absorption/emission (e.g., blue-green region). |

| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.7 eV | Affects charge injection/extraction efficiency in electronic devices. |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 to -3.0 eV | Influences electron affinity and stability of the material. |

This table is illustrative and represents potential target properties based on similar conjugated polymer systems.

Contributions to Advanced Materials Development and Characterization

The development of advanced materials is fundamentally linked to the ability to synthesize novel molecular structures with desired properties. amdnano.comresearchcommons.org this compound serves as a key building block in this endeavor, primarily through its utility in carbon-carbon bond-forming reactions. The development of new materials involves stages of alloy development, microstructural characterization, and mechanical characterization. mpiuk.com

Synthesis of Molecular Components: Through the Suzuki-Miyaura cross-coupling reaction, the 3-isobutylphenyl moiety can be precisely introduced into a wide array of complex organic molecules. These molecules can be designed to act as:

Liquid Crystals : The specific shape and polarity imparted by the 3-isobutylphenyl group can be used to design molecules that exhibit liquid crystalline phases, which are essential for display technologies.

Non-linear Optical (NLO) Materials : By incorporating the 3-isobutylphenyl group into larger, highly conjugated systems with electron-donating and -withdrawing groups, materials with significant NLO properties can be synthesized for applications in telecommunications and optical computing.

Components of Covalent Organic Frameworks (COFs) : Boronic acids are primary reagents in the synthesis of COFs, which are porous, crystalline polymers with applications in gas storage, catalysis, and sensing. bldpharm.com The this compound could be used as a monomer to create COFs with tailored pore sizes and surface functionalities.

Material Characterization: Once these advanced materials are synthesized using precursors like this compound, their properties must be thoroughly characterized. archetype.co.uk Characterization is a critical step to establish the structure-property relationships that guide further material design. Key characterization techniques would include:

Spectroscopy : NMR and Mass Spectrometry to confirm the chemical structure of the synthesized molecules.

Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the material's thermal stability and phase transition temperatures.

Microscopy : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to study the surface morphology and ordering of the material at the micro- and nanoscale.

X-ray Diffraction (XRD) : To analyze the crystallinity and molecular packing of the material in the solid state.

The development of advanced materials is an iterative process of synthesis and characterization, where versatile building blocks like this compound provide the chemical tools needed to create the next generation of high-performance materials. nao.org.uk

Computational Chemistry and Theoretical Studies

Electronic Structure Analysis of 3-Isobutylphenylboronic Acid and its Adducts

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For this compound, the boronic acid group (-B(OH)₂) acts as a Lewis acid, capable of accepting electron density from Lewis bases to form adducts. libretexts.org This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the base to the lowest unoccupied molecular orbital (LUMO) of the acid. libretexts.org

Computational methods, particularly density functional theory (DFT), are used to model this charge transfer and analyze the resulting electronic distribution. libretexts.orgoiccpress.com Key parameters such as molecular orbital energies (HOMO and LUMO), energy gaps, and electrostatic potential maps are calculated to understand the electronic properties. oiccpress.comscielo.org.mx The energy gap between the HOMO and LUMO, for instance, is a critical indicator of a molecule's reactivity and stability. oiccpress.com

Analysis of adducts formed between boronic acids and other molecules, such as the formation of boronate esters or complexes with bases, reveals significant changes in bond lengths, angles, and charge distribution upon complexation. libretexts.orgresearchgate.net For example, the formation of an adduct with a Lewis base leads to a change in the boron atom's hybridization from sp² to sp³, altering the geometry from planar to tetrahedral. researchgate.net

Table 1: Computed Properties of this compound This table presents computationally derived properties for this compound, which are often used in theoretical studies and modeling.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | chemscene.com |

| LogP | 0.5649 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Theoretical Investigations of Reaction Mechanisms and Pathways

Theoretical investigations are crucial for elucidating the complex mechanisms of reactions involving boronic acids. nih.govrsc.orgnih.gov Using quantum chemistry methods, researchers can map out the entire potential energy surface (PES) for a reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.govnih.gov This allows for a step-by-step understanding of how chemical transformations occur.

These studies are particularly valuable for catalytic reactions where experimental detection of short-lived intermediates is challenging. mdpi.com By calculating the energies of various species along the reaction pathway, the most favorable mechanism can be determined. nih.gov

This compound is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. harvard.edumasterorganicchemistry.com Theoretical studies have been instrumental in detailing the catalytic cycle of these reactions, which generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. harvard.eduuwindsor.calibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. harvard.edu

Transmetalation: This is a critical step where the organic group (the 3-isobutylphenyl moiety) is transferred from the boron atom to the palladium center. harvard.edu Computational analysis of the transition state for this step shows that it is often the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. harvard.edu

Reductive Elimination: In the final step, the two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. harvard.edu

Computational chemistry enables the prediction of both reactivity and selectivity in chemical reactions. beilstein-journals.orglibretexts.org For a molecule like this compound, theoretical models can predict how readily it will participate in a reaction and at which specific atomic site the reaction will occur (regioselectivity). beilstein-journals.org

Reactivity can be correlated with calculated electronic descriptors, such as the energies of frontier molecular orbitals (HOMO and LUMO) and the electrophilicity index. oiccpress.comscielo.org.mx Selectivity, on the other hand, is often determined by comparing the activation energies of competing reaction pathways. beilstein-journals.orgresearchgate.net The pathway with the lowest energy barrier is predicted to be the major one, leading to the predominant product. beilstein-journals.orglibretexts.org In the case of this compound, the steric bulk of the isobutyl group and the electronic effects on the phenyl ring are key factors that computational models can quantify to predict reaction outcomes. libretexts.org

Quantum Chemical Studies Applied to Boron Chemistry

Quantum chemistry provides the fundamental theoretical framework for understanding the unique properties of boron compounds. dtic.milcapes.gov.br Methods ranging from semi-empirical to high-level ab initio and DFT calculations are employed to study the valence structure, bonding, and behavior of boron-containing molecules. dtic.milacs.org These studies investigate the nature of the electron-deficient boron center, its Lewis acidity, and its ability to form diverse structures, from simple boranes to complex multi-cage fullerenes. researchgate.netcapes.gov.br

LCAO-MO-SCF (Linear Combination of Atomic Orbitals to form Molecular Orbitals by a Self-Consistent Field) calculations, for example, have been used to determine properties like charge distributions and energy levels, which in turn explain the reactivity of boron compounds. dtic.mil Such theoretical approaches are essential for interpreting experimental data and for guiding the synthesis of new boron-based materials and molecules with specific functionalities. evonik.comdtic.mil

Quantitative Structure-Activity Relationship (QSAR) Modeling for Boron-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netdntb.gov.ua For boron-containing compounds, QSAR models are developed to predict properties like therapeutic efficacy or toxicity based on calculated molecular descriptors. researchgate.netcumhuriyet.edu.trsemanticscholar.org

The process involves calculating a set of descriptors for each molecule, which can include electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters. dntb.gov.ua These descriptors are then used to build a mathematical model that correlates with the observed activity. researchgate.netdntb.gov.ua Such models have been successfully derived for various boron compounds to predict their potential as inhibitors for specific enzymes or as therapeutic agents. researchgate.netnih.gov A validated QSAR model can then be used to virtually screen new, untested boron compounds, like derivatives of this compound, to prioritize the synthesis of the most promising candidates. dntb.gov.ua

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and characterization of 3-isobutylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. In the ¹H NMR spectrum of a related compound, 4-vinylphenyl boronic acid, the protons of the B(OH)₂ group appear as a distinct peak. researchgate.net For phenylboronic acid, ¹H-NMR and ¹³C-NMR spectroscopy are standard characterization techniques. rsc.org The ipso-carbon attached to the boron atom can sometimes be difficult to detect in ¹³C NMR spectra. rsc.org The hydrolytic stability of boronic acid esters can be monitored by ¹H NMR spectroscopy by observing the disappearance of ester peaks and the appearance of peaks corresponding to the parent boronic acid and diol. rsc.org

Mass Spectrometry (MS) is another powerful tool for determining the molecular weight and fragmentation pattern of boronic acids. Both electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry can produce excellent negative-ion mass spectra of anionic esters of boronic acids. researchgate.net While contact with water can cause some hydrolysis, spectra of the intact molecular anions are generally obtainable with electrospray ionization. researchgate.net For more sensitive analyses, such as detecting trace levels of boronic acid impurities in drug substances, tandem mass spectrometry (LC-MS/MS) is employed. researchgate.netwaters.com This technique can quantify underivatized boronic acids at very low levels, reducing sample preparation time. researchgate.net

| Technique | Application for Boronic Acids | Key Findings |

| ¹H NMR | Structural elucidation, monitoring hydrolysis | Identifies protons of the boronic acid group and aromatic ring. researchgate.netrsc.org |

| ¹³C NMR | Carbon skeleton determination | Can be challenging to detect the carbon atom bonded to boron. rsc.org |

| Mass Spectrometry (ESI, FAB) | Molecular weight determination | Provides spectra of intact molecular anions, though hydrolysis can occur. researchgate.net |

| LC-MS/MS | Trace level quantification | Enables highly sensitive detection of boronic acid impurities without derivatization. researchgate.netwaters.com |

Chromatographic Methods for Analysis and Purification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating and quantifying this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of boronic acids. fujifilm.com Reversed-phase HPLC is common, but challenges exist due to the potential for on-column hydrolysis of boronic acid esters. researchgate.netamericanpharmaceuticalreview.com A successful separation of a set of 7 boronic acids was achieved on an Acquity BEH C18 column using a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net The analysis of phenolic compounds, which share structural similarities with phenylboronic acids, often utilizes C18 reverse-phase columns with mobile phases consisting of methanol/acetic acid or acetonitrile/phosphoric acid. nih.govimpactfactor.org

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. americanpharmaceuticalreview.com However, the direct analysis of many boronic acids by GC can be problematic due to their low volatility and potential for degradation at high temperatures. chromatographyonline.comepa.gov

Challenges in Analysis of Volatile Boronic Acids and GC Column Stability

The analysis of volatile boronic acids by GC presents several challenges. These compounds can be labile, and their boronic esters can hydrolyze when exposed to moisture, leading to inaccurate results. researchgate.net Traditional analytical techniques, including GC, can suffer from issues like poor peak shape and variable retention times for boronic acids. researchgate.net The inherent instability of some boronic acids and their esters under aqueous conditions and on certain stationary phases complicates their analysis by both GC and LC methods. chromatographyonline.comacs.org

Development of Masking Derivatization Strategies for Enhanced Analytical Reliability

To overcome the challenges associated with the direct analysis of boronic acids, derivatization strategies are often employed. Derivatization can improve the volatility and thermal stability of the analytes, making them more amenable to GC analysis. restek.com A common approach is the conversion of boronic acids to their corresponding esters, such as pinacol (B44631) esters, which are more stable and provide better chromatographic performance. chromatographyonline.com For instance, the analysis of 3-monochloropropane-1,2-diol (3-MCPD), a compound with a diol structure, is often achieved by derivatization with phenylboronic acid before GC-MS analysis. nih.gov This strategy of converting the analyte into a more suitable form for analysis is a key aspect of ensuring reliable and sensitive quantification. acs.orgnih.govacs.org

X-ray Crystallography for Precise Structural Elucidation of Compounds and Complexes

The crystal structure of phenylboronic acid was first reported in 1977, revealing that the molecules form dimeric units through hydrogen bonding between the boronic acid groups. wiley-vch.decdnsciencepub.com In these structures, the C-B-O plane is nearly coplanar with the benzene (B151609) ring. wiley-vch.de The crystal structures of various phenylboronic acid derivatives have since been determined, providing insights into how different substituents affect the molecular packing and intermolecular interactions. mdpi.comnih.gov For example, in the crystal structure of 4-(methoxycarbonyl)phenylboronic acid, molecules are linked into inversion dimers via O-H···O hydrogen bonds. nih.gov X-ray crystallography has also been instrumental in understanding how boronic acid-based inhibitors bind to the active sites of enzymes, which is crucial for structure-based drug design. nih.govnih.gov

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| Phenylboronic acid | Orthorhombic | Iba2 | Dimeric units linked by hydrogen bonds. cdnsciencepub.com | wiley-vch.decdnsciencepub.com |

| 1,3-Phenylenediboronic acid | Monoclinic | C2/c | Centrosymmetric dimeric units. mdpi.com | mdpi.com |

| 4-(Methoxycarbonyl)phenylboronic acid | - | - | Inversion dimers formed by O-H···O hydrogen bonds. nih.gov | nih.gov |

Surface Plasmon Resonance (SPR) for Ligand-Binding Studies in Drug Discovery Research

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. jacksonimmuno.comsprpages.nl It is a valuable tool in drug discovery for studying the binding of ligands to target molecules, such as proteins. jacksonimmuno.com The principle of SPR relies on the change in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. jacksonimmuno.comsprpages.nl This change is proportional to the mass accumulating on the sensor surface, allowing for the determination of binding kinetics (association and dissociation rates) and affinity. jacksonimmuno.com

Boronic acids are known to interact specifically and reversibly with cis-diol-containing molecules, such as sugars and glycoproteins. mdpi.com This property has been exploited in the development of SPR-based biosensors. mdpi.com By functionalizing a sensor surface with boronic acids, the binding of cis-diol-containing analytes can be detected with high sensitivity. mdpi.comnih.gov For example, SPR has been used to study the interaction between boronic acid derivatives and various diol-containing molecules. mdpi.com This technique offers a powerful platform for screening potential drug candidates and for fundamental studies of molecular recognition involving boronic acids. xmu.edu.cnbham.ac.uk

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for Arylboronic Acids

The synthesis of arylboronic acids, including 3-isobutylphenylboronic acid, is a cornerstone of modern organic chemistry. Future research is geared towards developing more efficient and environmentally friendly synthetic methods.

Current Research & Emerging Trends:

Metal-Free Synthesis: A significant trend is the move away from traditional metal catalysts to more sustainable alternatives. Recent studies have demonstrated the successful hydroxylation of arylboronic acids to phenols without the need for metals, photocatalysts, or light, using reagents like diacetoxyiodobenzene. acs.org This approach is not only cost-effective and less toxic but also offers a greener alternative with a simple workup process. acs.org

Biocatalysis: The use of enzymes in synthesis is gaining traction. Biocatalysts operate under mild conditions and offer high selectivity, reducing the environmental impact of chemical production. rsc.org Research into enzymes like the Type I ring-cleaving dioxygenase CatA for producing muconic acid derivatives showcases the potential of biocatalysis in creating valuable chemical building blocks sustainably. rsc.org

Sustainable Solvents: The development and use of biodegradable and non-toxic solvents like Cyrene™ are transforming synthetic protocols. nih.gov These green solvents allow for simpler product isolation, often through precipitation in water, which minimizes waste and reduces reliance on traditional organic solvents. nih.gov

Flow Chemistry: Continuous flow synthesis is another promising area. This technology allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Exploration of Novel Catalytic Transformations Mediated by Boron Compounds

Boron compounds, including this compound, are not just synthetic targets but also versatile catalysts. Their unique electronic properties are being harnessed for a variety of chemical transformations.

Current Research & Emerging Trends:

Lewis Acid Catalysis: Boronic acids can act as Lewis acids, activating functional groups to facilitate reactions. mdpi.comrsc.org This has been demonstrated in the formation of amides from carboxylic acids and amines, as well as in cycloaddition and conjugate addition reactions. rsc.org The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is a key feature being exploited. rsc.org

Iron Catalysis for Borylation: Researchers have developed iron-catalyzed remote protoboration, a method that allows for the installation of a boryl group at less activated positions on a molecule. nus.edu.sg This technique provides selective access to different borylalkane isomers by tuning the processes of alkene transposition and protoboration. nus.edu.sg

Modular Organoboron Catalysts: The design of modular organoboron catalysts with high efficiency is an active area of research. acs.org These catalysts can be tailored by controlling the properties of the boron center and other components of the molecule, allowing for optimization for specific chemical transformations. acs.org

Photoredox Catalysis: The synergy between boronic acid and photoredox catalysis is enabling novel reactions, such as the selective alkylation of unprotected saccharides. acs.orgfigshare.com This approach targets specific chemical bonds under mild conditions, opening new avenues for carbohydrate functionalization. acs.orgfigshare.com

Expansion of Medicinal Chemistry Research Applications (excluding clinical trials)

The unique properties of boron-containing compounds make them attractive candidates for drug discovery and development. mdpi.comnih.govutkaluniversity.ac.ininternationalinsurance.org Research is continually uncovering new therapeutic possibilities for arylboronic acids like this compound.

Current Research & Emerging Trends:

Enzyme Inhibition: Boronic acids are being investigated as inhibitors for a wide range of enzymes. For instance, they have shown potential as inhibitors of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. researchgate.netnih.gov Studies are exploring how modifications to the boronic acid structure affect their inhibitory activity. researchgate.net